4,4'-Dinitrobiphenyl-2,2'-diamine

Description

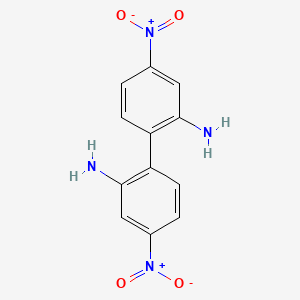

4,4'-Dinitrobiphenyl-2,2'-diamine is a biphenyl derivative with nitro (-NO₂) groups at the 4,4' positions and amine (-NH₂) groups at the 2,2' positions. This configuration imparts unique electronic and steric properties, making it valuable in polymer synthesis, organic electronics, and as a precursor for heterocyclic compounds. The electron-withdrawing nitro groups enhance thermal stability, while the amine groups enable participation in condensation reactions, such as polyimide formation .

Properties

CAS No. |

17900-63-9 |

|---|---|

Molecular Formula |

C12H10N4O4 |

Molecular Weight |

274.236 |

IUPAC Name |

2-(2-amino-4-nitrophenyl)-5-nitroaniline |

InChI |

InChI=1S/C12H10N4O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H,13-14H2 |

InChI Key |

VEKRSKAROXNQQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C2=C(C=C(C=C2)[N+](=O)[O-])N |

Synonyms |

4,4/'-Dinitrobiphenyl-2,2/'-diamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3,3'-Dinitrobiphenyl-4,4'-diamine

- Structure : Nitro groups at 3,3' and amines at 4,4'.

- Properties : Reduced conjugation compared to the 4,4'-dinitro isomer due to meta-substitution. This lowers thermal stability (predicted melting point: ~180°C vs. ~220°C for 4,4'-dinitro) and alters solubility in polar solvents .

- Applications : Less commonly used in polymers but relevant in asymmetric catalysis.

6,6'-Dinitrobiphenyl-2,2'-diamine

Functional Group Variants

4,4'-Dibromo-2,2'-dinitrobiphenyl

- Structure : Bromo (-Br) at 4,4' and nitro at 2,2'.

- Properties : Higher molecular weight (401.99 g/mol vs. 274.24 g/mol for the diamine) and density (1.907 g/cm³). Bromo groups enable Ullmann coupling for synthesizing carbazoles and dibenzosiloles .

- Applications : Key intermediate in organic semiconductor synthesis (e.g., PhFlOP-based TADF emitters with 23.3% external quantum efficiency) .

4,4'-Dinitrobiphenyl-2,2'-dicarboxylic Acid

Physical and Chemical Properties

| Property | 4,4'-Dinitrobiphenyl-2,2'-diamine | 4,4'-Dibromo-2,2'-dinitrobiphenyl | 3,3'-Dinitrobiphenyl-4,4'-diamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 274.24 | 401.99 | 274.24 |

| Melting Point (°C) | 220 (predicted) | 145–150 | 180 (predicted) |

| Solubility | DMF, DMSO | THF, Chloroform | DMF, Acetic Acid |

| Thermal Stability | High (>300°C) | Moderate (~250°C) | Moderate (~200°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.